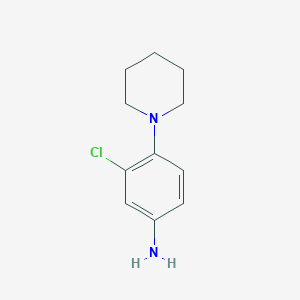

3-Chloro-4-(piperidin-1-yl)aniline

Vue d'ensemble

Description

Synthesis Analysis

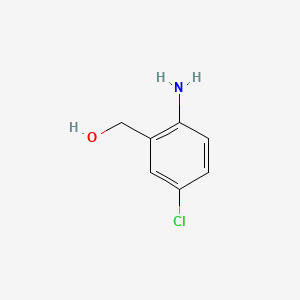

The synthesis of compounds similar to 3-Chloro-4-(piperidin-1-yl)aniline often involves multi-component reactions that allow for the efficient creation of complex molecules. A notable example includes a three-component condensation of anilines with dimedone and formaldehyde, leading to the formation of 3,5-dispirosubstituted piperidines, showcasing the versatility of piperidine in synthetic chemistry (Kozlov & Kadutskii, 2008). Similarly, a robust three-step synthesis involving nucleophilic aromatic substitution followed by hydrogenation and iodination steps has been employed for synthesizing key intermediates related to Crizotinib, highlighting the critical role of halogenated anilines in pharmaceutical synthesis (Fussell et al., 2012).

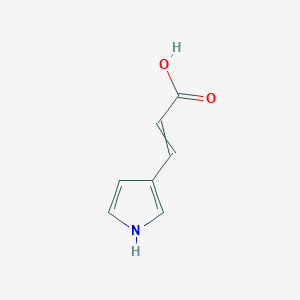

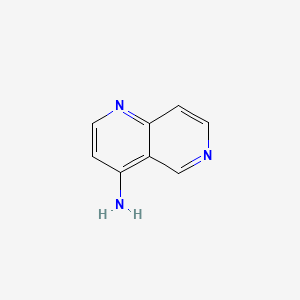

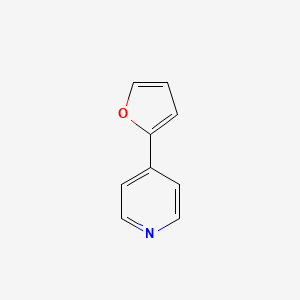

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound, such as isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines, reveals a basic iminopyrrole structure with a planar backbone, indicating similar structural features could be present in this compound (Su et al., 2013). The crystal structure analysis of related compounds provides insights into the possible geometrical configuration and intermolecular interactions that this compound might exhibit.

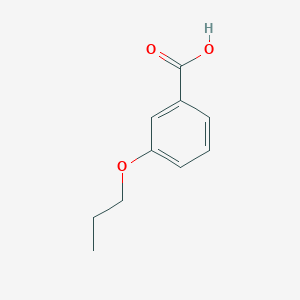

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives is highlighted by their involvement in various synthesis reactions, including multi-component organic reactions (Umamahesh et al., 2012) and reactions with DABCO leading to novel derivatives (Koyioni et al., 2015). These reactions underscore the compound's versatility as a precursor for synthesizing a variety of biologically and pharmacologically relevant molecules.

Physical Properties Analysis

The physical properties of related compounds, such as their crystalline structure and intermolecular interactions, provide valuable insights into the physical characteristics of this compound. For instance, the analysis of chloro-diorganotin(IV) complexes offers a glimpse into the structural stability and potential crystalline forms of halogenated piperidine derivatives (Shahzadi et al., 2006).

Chemical Properties Analysis

Exploring the chemical properties of this compound derivatives through spectroscopic, computational, and crystal structure studies reveals their complex behavior and interaction patterns. Studies such as those on novel dendritic G-2 melamines incorporating piperidine motifs shed light on the electronic properties and potential applications of piperidine-based compounds in advanced materials and nanotechnology (Sacalis et al., 2019).

Applications De Recherche Scientifique

Anticancer Activity

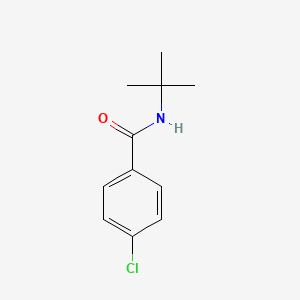

3-Chloro-4-(piperidin-1-yl)aniline derivatives have shown significant potential in anticancer research. A study by Aeluri et al. (2012) demonstrated the synthesis of polysubstituted tetrahydropyridines and piperidin-4-one-3-carboxylates, some of which exhibited notable anticancer activity (Aeluri et al., 2012). Similarly, Subhash and Bhaskar (2021) synthesized aniline derivatives from 2-(piperidin-1-yl)quinoline-3-carbaldehyde, which were evaluated for their in vitro anticancer activity against various human cells (Subhash & Bhaskar, 2021).

Antimicrobial Screening

Derivatives of this compound have been investigated for their antimicrobial properties. Goswami et al. (2022) reported the synthesis of hexahydroquinoline-3-carbonitrile derivatives, which showed notable action against tested microbes (Goswami et al., 2022).

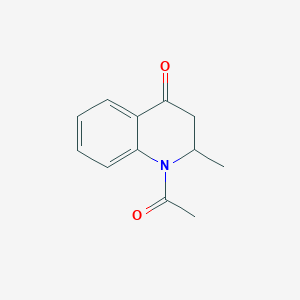

Synthesis of Functionalized Piperidine Derivatives

Research has focused on synthesizing various functionalized piperidine derivatives using this compound. Kozlov and Kadutskii (2008) described a three-component condensation leading to the formation of 3,5-dispirosubstituted piperidines, which serve as a source of polyfunctional 3-spirofused piperidines (Kozlov & Kadutskii, 2008). Shaterian and Azizi (2013) developed an efficient one-pot synthesis of functionalized piperidine derivatives from pseudo five-component reactions (Shaterian & Azizi, 2013).

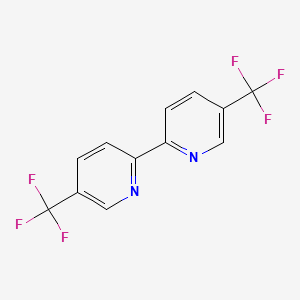

Molecular Structure Investigations

Studies have also been conducted on the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Shawish et al. (2021) synthesized two new s-triazine compounds and analyzed their intermolecular interactions and electronic properties (Shawish et al., 2021).

Mécanisme D'action

- Role : By inhibiting NLRP3 activation, HS203873 suppresses the release of IL-1β (interleukin-1 beta), an inflammatory cytokine involved in immune responses .

- In vitro studies show that it inhibits IL-1β release in differentiated THP-1 cells stimulated with LPS/ATP .

Target of Action

Biochemical Pathways

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

3-Chloro-4-(piperidin-1-yl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as Rac GTPase-activating protein 1, where it exhibits an IC50 value of 46.44 µM in human cells . This interaction suggests that this compound may influence the regulation of GTPase activity, which is crucial for various cellular functions including cell growth and differentiation. Additionally, the compound’s interaction with other proteins and biomolecules could further elucidate its role in biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Rac GTPase-activating protein 1 can lead to alterations in cell signaling pathways that regulate cytoskeletal dynamics and cell migration . Furthermore, this compound may affect gene expression by modulating transcription factors or other regulatory proteins, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit Rac GTPase-activating protein 1 suggests a mechanism of action involving enzyme inhibition . This inhibition can lead to downstream effects on GTPase activity, ultimately affecting cellular processes such as cell growth, differentiation, and migration. Additionally, this compound may interact with other enzymes and proteins, further contributing to its molecular mechanism of action.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes . Toxicity studies in animal models are essential to determine the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with Rac GTPase-activating protein 1 suggests its involvement in pathways regulating GTPase activity . Additionally, this compound may influence metabolic flux and metabolite levels, further elucidating its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . Understanding the transport mechanisms of this compound is crucial for elucidating its effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall impact on cellular processes.

Propriétés

IUPAC Name |

3-chloro-4-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGYLYWAEONQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353005 | |

| Record name | 3-chloro-4-(piperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55403-26-4 | |

| Record name | 3-chloro-4-(piperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(piperidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.